molecular formula C19H18F3N5O B2941022 2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034411-71-5

2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2941022
CAS RN: 2034411-71-5
M. Wt: 389.382
InChI Key: YMJBZDFUEDCOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18F3N5O and its molecular weight is 389.382. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of interest in synthetic chemistry, where researchers have focused on developing novel synthetic routes and characterizing its derivatives. For example, the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported, highlighting a simple and efficient method yielding good results (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial and Antifungal Activities

Some derivatives have shown moderate effects against bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antioxidant and Anticancer Activities

The compound and its derivatives have been explored for antioxidant properties and potential anticancer activities. For instance, analogues with a free radical scavenger group have shown promise in protecting cells against oxidative stress, suggesting applications in treating age-related diseases (Jin, Randazzo, Zhang, & Kador, 2010). Additionally, certain derivatives have been evaluated for anticancer activity, with some showing efficacy against breast cancer cells (Daldoom, Zahra, Sabri, El-Abadelah, Khanfar, Bardaweel, & Voelter, 2020).

Antiviral Properties

Research has also delved into the antiviral potential of derivatives, with some studies focusing on the synthesis and in vitro anti-HIV activity of new derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Environmental Monitoring

Interestingly, some research has explored the presence and monitoring of new psychoactive substances, including piperazine derivatives, in wastewater, indicating an environmental aspect to the study of such compounds (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(25-12-24-16)26-5-7-27(8-6-26)18(28)9-13-11-23-15-4-2-1-3-14(13)15/h1-4,10-12,23H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJBZDFUEDCOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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